Cas no 898289-37-7 (Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]-)

Benzonitrile, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- is a specialized organic compound featuring a benzonitrile core substituted with a tetrahydro-2H-pyran-4-yloxy group at the 2-position. This structure imparts unique reactivity and solubility properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both the nitrile and ether functionalities enhances its versatility in nucleophilic and electrophilic reactions, while the tetrahydro-2H-pyran moiety contributes to improved stability and bioavailability. Its well-defined molecular architecture allows for precise modifications, facilitating its use in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive nitrile group.
Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]- structure
898289-37-7 structure
Product Name:Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]-
CAS No:898289-37-7
MF:C12H13NO2
MW:203.237123250961
MDL:MFCD09025873
CID:715037
PubChem ID:18525861
Update Time:2025-06-10

Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]- Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]-
    • 2-(oxan-4-yloxy)benzonitrile
    • 2-(TETRAHYDROPYRAN-4-YLOXY)BENZONITRILE
    • MFCD09025873
    • DTXSID80594614
    • 2-[(4-Tetrahydropyranyl)oxy]benzonitrile
    • MS-22564
    • 2-[(Oxan-4-yl)oxy]benzonitrile
    • AKOS006151810
    • SY046498
    • CS-0364200
    • AC7168
    • 898289-37-7
    • SCHEMBL1667102
    • 2-((Tetrahydro-2H-pyran-4-yl)oxy)benzonitrile
    • MDL: MFCD09025873
    • Inchi: 1S/C12H13NO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-8H2
    • InChI Key: SXNKDLAJDADKEE-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)OC1C=CC=CC=1C#N

Computed Properties

  • Exact Mass: 203.09500
  • Monoisotopic Mass: 203.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • Density: 1.15
  • Boiling Point: 363.2°C at 760 mmHg
  • Flash Point: 142.9°C
  • Refractive Index: 1.546
  • PSA: 42.25000
  • LogP: 2.11608

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Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]- Suppliers

Amadis Chemical Company Limited
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(CAS:898289-37-7)Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Order Number:A916886
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:00
Price ($):527.0
Email:sales@amadischem.com

Additional information on Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]-

Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]- (CAS No. 898289-37-7): A Comprehensive Overview

Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]-, identified by its CAS number 898289-37-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzene ring substituted with a nitrile group and an oxygenated tetrahydropyran moiety, has garnered attention due to its potential applications in drug discovery and molecular design. The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly those aimed at modulating biological pathways.

The< strong>tetrahydro-2H-pyran-4-yloxy> group in the molecular structure imparts a degree of flexibility and solubility that is advantageous in various chemical reactions. This feature is particularly relevant in the context of medicinal chemistry, where bioavailability and metabolic stability are critical considerations. The presence of the nitrile group further enhances the reactivity of the molecule, enabling it to participate in a wide range of chemical transformations, including nucleophilic additions and condensation reactions.

Recent advancements in synthetic methodologies have highlighted the utility of< strong>Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]- as a building block for the development of novel therapeutic agents. For instance, researchers have leveraged its structural framework to design molecules with potential applications in oncology and neurology. The benzene ring and nitrile group can serve as pharmacophores that interact with specific biological targets, while the tetrahydropyran moiety can enhance oral bioavailability by improving solubility and reducing metabolic clearance.

In oncology research, derivatives of< strong>Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]- have been explored for their ability to inhibit key enzymes involved in tumor proliferation. Studies have demonstrated that modifications to the tetrahydropyran ring can fine-tune the pharmacokinetic properties of these derivatives, leading to improved efficacy and reduced side effects. Similarly, in neurology, analogs of this compound have shown promise in modulating neurotransmitter receptors, offering potential treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of< strong>Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]- involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the formation of the tetrahydropyran ring through intramolecular cyclization reactions, followed by nucleophilic substitution to introduce the oxygenated group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to construct complex molecular architectures with high precision.

The pharmacological profile of< strong>Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]- has been extensively studied in vitro and in vivo. Preclinical data indicate that this compound exhibits favorable pharmacokinetic properties, including adequate absorption, distribution, metabolism, and excretion (ADME). Additionally, its ability to cross the blood-brain barrier suggests potential therapeutic applications in central nervous system disorders. These findings have spurred further investigation into its mechanism of action and potential clinical applications.

The role of computational chemistry in understanding the behavior of< strong>Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]- cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound interacts with biological targets at the atomic level. By simulating these interactions computationally, researchers can identify key binding sites and optimize molecular structures for enhanced potency and selectivity. This approach has accelerated the drug discovery process significantly.

In conclusion,< strong>Benzonitrile,2-[(tetrahydro-2H-pyran-4-yloxy]- (CAS No. 898289-37-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive scaffold for developing novel therapeutic agents. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, compounds like this are poised to play a pivotal role in addressing unmet medical needs across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:898289-37-7)Benzonitrile,2-[(tetrahydro-2H-pyran-4-yl)oxy]-
A916886
Purity:99%
Quantity:1g
Price ($):527.0
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